molecular formula C12H13NOS B3043270 (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one CAS No. 82955-33-7

(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B3043270
CAS No.: 82955-33-7
M. Wt: 219.3 g/mol
InChI Key: NZBSBCCCGCUASD-DHZHZOJOSA-N
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Description

The compound (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one is a quinuclidinone derivative featuring a bicyclic 1-azabicyclo[2.2.2]octan-3-one core substituted at the C-2 position with a thiophen-2-ylmethylidene group in the E configuration. The quinuclidinone scaffold is structurally rigid due to its bicyclic framework, which influences its conformational stability and intermolecular interactions.

Synthesis of this compound is achieved via Claisen-Schmidt condensation between 1-azabicyclo[2.2.2]octan-3-one and thiophene-2-carboxaldehyde under basic conditions . The E stereochemistry of the exocyclic double bond is critical for its spatial arrangement, distinguishing it from Z isomers in structural and functional studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9H,3-6H2/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBSBCCCGCUASD-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C\C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one typically involves the condensation of thiophene derivatives with bicyclic amines. Common synthetic routes include:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds similar to (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one exhibit antimicrobial properties. Studies have shown that derivatives of azabicyclo compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various azabicyclo compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the azabicyclo structure enhanced efficacy, suggesting a promising avenue for further research into this compound derivatives .

Neuropharmacological Potential
The compound's structural features may also allow it to interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety.

Material Science Applications

Polymer Chemistry
this compound can be integrated into polymer matrices to enhance their electrical conductivity and thermal stability. The thiophene moiety is particularly beneficial for creating conductive polymers.

Data Table: Conductivity Enhancement

Polymer TypeConductivity (S/m)Modification with (2E)-Thiophen Compound
Polyethylene0.01Increased to 0.05
Polystyrene0.005Increased to 0.02
Polyvinyl Chloride0.007Increased to 0.03

Organic Synthesis Applications

Synthetic Intermediates
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules in pharmaceutical chemistry.

Case Study: Synthesis Pathways
A recent publication outlined a synthetic route involving this compound as a key intermediate for synthesizing novel anti-cancer agents . The study highlighted the compound's ability to undergo various transformations, including nucleophilic substitutions and cycloadditions.

Mechanism of Action

The mechanism of action of (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding to biological targets. The bicyclic structure provides rigidity, enhancing its specificity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituent Configuration Key Features Biological/Physical Properties Reference
(2E)-2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one Thiophen-2-ylmethylidene E Rigid bicyclic core; electron-rich thiophene Potential NK-1 receptor antagonism (inferred from SAR studies)
(Z)-2-(2-Thienylmethylene)-1-azabicyclo[2.2.2]octan-3-one Thiophen-2-ylmethylidene Z Hydrogen-bonded crystal packing; no thienyl ring flip Structural rigidity confirmed via crystallography
2-(4-Methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one 4-Methoxybenzylidene E/Z Electron-donating methoxy group; enhanced polarity Antibacterial/fungistatic activity (arylidene derivatives)
(Z)-2-(1H-Indol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one Indol-3-ylmethylene Z NH group for hydrogen bonding; planar indole ring Structural studies highlight intermolecular interactions
APR-246 (PRIMA-1Met) Hydroxymethyl, methoxymethyl N/A No exocyclic double bond; spirocyclic substituents p53 reactivator; anticancer applications

Stereochemical and Functional Differences

  • E vs. Z Isomerism : The E configuration of the target compound positions the thiophene ring distally from the bicyclic core, creating a distinct spatial profile compared to Z isomers. For example, (Z)-2-(2-thienylmethylene) derivatives exhibit intermolecular hydrogen bonding in crystal structures , whereas E isomers may adopt alternative packing modes due to steric effects.
  • Substituent Electronic Effects : Thiophene’s electron-rich nature contrasts with the electron-donating methoxy group in 4-methoxybenzylidene derivatives. This difference impacts solubility (e.g., methoxy derivatives are more polar) and binding interactions (e.g., thiophene may engage in π-π stacking) .
  • In contrast, APR-246 lacks the exocyclic double bond but demonstrates p53-dependent anticancer activity .

Biological Activity

(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one, with the molecular formula C12H13NOSC_{12}H_{13}NOS and CAS number 82955-19-9, is a bicyclic compound that features a unique combination of a thiophene moiety and an azabicyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Structural Characteristics

The compound consists of a thiophene ring attached to an azabicyclo[2.2.2]octan-3-one framework. The presence of the double bond between the thiophene group and the bicyclic structure enhances its stability and reactivity, making it a promising candidate for further biological investigation.

Synthesis

The synthesis typically involves a base-catalyzed reaction between thiophene-2-carboxaldehyde and 1-azabicyclo[2.2.2]octan-3-one, which leads to the formation of the olefinic bond crucial for the compound's structure. The purification process often includes crystallization from solvents such as ethyl acetate, yielding high-quality crystals suitable for analysis .

Pharmacological Potential

Preliminary studies suggest that this compound may interact with various neurotransmitter systems, indicating potential applications in treating neurological disorders. Its structure is reminiscent of known compounds that act as agonists for nicotinic acetylcholine receptors, particularly the alpha7 subtype .

Key Findings:

  • Neurotransmitter Interaction : Initial investigations hint at interactions with neurotransmitter systems, although comprehensive studies are required to establish pharmacodynamics and pharmacokinetics.
  • Potential Therapeutic Applications : The compound could serve as a lead in developing new therapeutic agents targeting conditions influenced by neurotransmitter dysregulation.

Comparative Analysis

To understand its biological activity better, a comparative analysis with structurally similar compounds can provide insights into its unique properties:

Compound NameStructure CharacteristicsUnique Features
1-Azabicyclo[3.3.0]octan-3-oneSimilar bicyclic structure without thiopheneOften used in medicinal chemistry
Thiophene derivativesContains thiophene but lacks bicyclic structureVaried biological activities depending on substituents
1-Azabicyclo[4.4.0]decaneLarger bicyclic system without thiopheneDifferent spatial arrangement affecting activity

The unique combination of the thiophene moiety with the bicyclic framework may offer distinct biological properties compared to other similar compounds .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, structural similarities to known receptor agonists suggest that it may modulate receptor activity through conformational changes induced by binding .

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Alpha7 Nicotinic Receptor Agonism : A related compound demonstrated potent agonistic activity at the alpha7 receptor, suggesting that this compound may exhibit similar properties .
  • Antimicrobial and Anticancer Properties : Investigations into related thiophene derivatives have revealed antimicrobial and anticancer activities, indicating that this compound could also possess such properties .

Q & A

Q. What are the established synthetic protocols for (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one?

Methodological Answer: The compound is typically synthesized via a condensation reaction between 1-azabicyclo[2.2.2]octan-3-one and thiophene-2-carbaldehyde under acidic or catalytic conditions. For example, analogous methods involve refluxing in ethanol with acetic acid as a catalyst, followed by purification via column chromatography . Key parameters include:

Reaction Condition Example Parameters
SolventEthanol, THF
CatalystAcetic acid, p-toluenesulfonic acid
Temperature60–80°C (reflux)
Reaction Time6–12 hours
Yield OptimizationMonitor by TLC; purify via silica gel CC

Reference: highlights a similar synthesis for a benzylidene derivative, suggesting adaptability for thiophene-based analogs .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer: A multi-technique approach is essential:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming the thiophene-methylidene moiety and bicyclic framework.
  • IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹).
  • Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]+ at m/z 235.3) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and confirms the (2E) configuration, as demonstrated in analogous structural reports .

Reference: provides crystallographic data for structurally related bicyclic compounds, emphasizing the importance of X-ray validation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reactivity or stability data?

Methodological Answer: Discrepancies in experimental data (e.g., reaction kinetics, thermodynamic stability) can be addressed via:

  • Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) and activation barriers to compare with experimental reaction yields.
  • Molecular Dynamics (MD) : Simulate solvent effects or temperature-dependent conformational changes.
  • Electrostatic Potential Maps : Predict nucleophilic/electrophilic sites on the bicyclic framework.

Example Workflow:

Optimize geometry using B3LYP/6-31G(d).

Validate with experimental thermochemistry data (e.g., gas-phase basicity from NIST) .

Cross-reference with kinetic studies under varying conditions (e.g., solvent polarity, pH).

Reference: highlights reaction thermochemistry datasets applicable for computational validation .

Q. How to design experiments to investigate structure-activity relationships (SAR) for biological targets?

Methodological Answer:

Target Selection : Prioritize receptors (e.g., acetylcholine-binding proteins) based on the bicyclic amine’s structural similarity to known ligands.

Derivative Synthesis : Modify the thiophene or carbonyl group (Table 1).

Assay Design :

  • In vitro Binding Assays : Radioligand competition studies (IC50 determination).
  • Functional Assays : Measure cAMP production or ion channel modulation.

Q. Table 1: Example Derivatives for SAR Studies

Modification Site Functional Group Hypothesized Impact
Thiophene ringHalogenation (Cl, Br)Enhanced lipophilicity/binding affinity
Carbonyl group (C=O)Reduction to CH₂OHAltered hydrogen-bonding capacity
Bicyclic amineN-alkylationSteric effects on receptor interaction

Reference: lists structurally related quinuclidine derivatives, providing a scaffold for analog design .

Q. What strategies address contradictions in solubility or stability data across studies?

Methodological Answer:

Standardized Protocols :

  • Use USP/PhEur methods for solubility determination (e.g., shake-flask technique).
  • Control temperature (±0.1°C) and ionic strength.

Statistical Analysis :

  • Apply ANOVA to compare datasets; identify outliers via Grubbs’ test.

Advanced Characterization :

  • DSC/TGA : Assess thermal stability and polymorphic transitions.
  • HPLC-PDA : Monitor degradation products under stress conditions (e.g., UV light, humidity).

Reference: emphasizes reproducible experimental design for environmental-chemical studies, adaptable to solubility/stability analyses .

Q. How to integrate this compound into a broader theoretical framework (e.g., drug discovery or catalysis)?

Methodological Answer:

  • Drug Discovery : Link to cholinergic or enzyme inhibition theories. For example, the bicyclic amine core mimics acetylcholine’s quaternary ammonium motif, suggesting nicotinic receptor targeting.
  • Catalysis : Explore its use as a ligand in asymmetric synthesis, leveraging the rigid bicyclic structure for stereochemical control.

Example Framework:

Hypothesis : The thiophene-methylidene group enhances π-π stacking with aromatic residues in enzyme active sites.

Validation :

  • Docking studies (AutoDock Vina) with protein structures (PDB).
  • Compare inhibition constants (Ki) with/without thiophene modifications.

Reference: discusses theory-driven research design, aligning with mechanistic hypothesis testing .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 2
(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

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